5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one
Description
5-Chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a chloro substituent at position 5 of the benzoxazolone core and a 4-methoxybenzyl group at position 2. This scaffold is notable for its structural similarity to pharmacologically active compounds targeting neurological receptors (e.g., 5-HT6, sigma receptors) and enzymes (e.g., acetylcholinesterase) . The electron-withdrawing chloro group and electron-donating methoxybenzyl substituent influence its electronic properties, solubility, and binding interactions .
Properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLOCQZNORTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-chlorobenzoic acid and 4-methoxybenzyl chloride.
Cyclization Reaction: The 2-amino-5-chlorobenzoic acid undergoes a cyclization reaction with 4-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzo[d]oxazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro substituent at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions to form various derivatives.
Scientific Research Applications
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
(a) Benzoxazolone vs. Benzothiazolone Derivatives
- 5-Chlorobenzo[d]thiazol-2(3H)-one (): Replacing the oxazolone oxygen with sulfur increases lipophilicity and alters electronic properties (e.g., lower HOMO-LUMO gap). Thiazolones exhibit enhanced antifungal activity compared to oxazolones, as seen in derivatives like 4u (IC50 = 1.2 μM against Candida albicans) .
- 3-Benzyl Substitution : The 4-methoxybenzyl group in the target compound improves receptor selectivity over simpler benzyl analogs. For example, 3-benzyl-7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one () shows moderate 5-HT6 affinity (Ki = 150 nM), while bulkier substituents (e.g., piperazinyl-ethoxy chains) reduce binding .
(b) Heterocyclic Additions
- Oxadiazole Hybrids : Derivatives like 5-chloro-3-[(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one () demonstrate dual functionality, combining antifungal (MIC = 0.8 μg/mL) and anti-inflammatory activity, unlike the target compound .
- Triazole Derivatives : Compounds such as 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () exhibit higher thermal stability (m.p. >250°C) due to extended conjugation .
Pharmacological Activity Comparison
Electronic and Thermodynamic Properties
- HOMO-LUMO Gap : The target compound’s 4-methoxybenzyl group reduces the HOMO-LUMO gap (~4.1 eV) compared to unsubstituted benzoxazolones (~5.2 eV), enhancing charge-transfer interactions .
- Dipole Moment: The methoxy group increases polarity (μ = 3.8 D) versus nonpolar 3-methylbenzyl analogs (μ = 2.5 D), improving aqueous solubility .
Critical Analysis of Functional Differences
- Receptor Selectivity: The 4-methoxybenzyl group enhances sigma-2 receptor selectivity over sigma-1 (Ki ratio σ2/σ1 = 0.3) compared to non-substituted benzyl derivatives (ratio = 1.2) .
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation, extending half-life (t1/2 = 6.2 h) versus chlorobenzyl analogs (t1/2 = 2.8 h) .
Biological Activity
5-Chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzo[d]oxazole family, notable for its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chloro substituent at the 5-position and a methoxybenzyl group at the 3-position. The synthesis typically involves:
- Starting Materials : 2-amino-5-chlorobenzoic acid and 4-methoxybenzyl chloride.
- Cyclization Reaction : Conducted in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
- Purification : Achieved through recrystallization or column chromatography.
This synthetic pathway allows for the generation of high-purity compounds suitable for biological testing.
Anticancer Properties
Research indicates that compounds within the benzoxazole class, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown:
- Cell Lines Affected : Breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), prostate (PC3), and colorectal (HCT-116) cancer cells demonstrate susceptibility to these compounds .
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The exact molecular targets are still under investigation but may involve interactions with signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Screening Against Bacteria : Tests against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) have shown varying degrees of activity, with minimal inhibitory concentrations (MIC) reported for several derivatives .
- Potential Applications : This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various benzoxazole derivatives, this compound was found to significantly reduce viability in MCF-7 breast cancer cells. The compound exhibited an IC50 value indicative of strong cytotoxicity, suggesting it may serve as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties highlighted that derivatives of benzoxazole, including the target compound, displayed effective inhibition against E. coli. The study detailed MIC values that support its potential use as an antimicrobial agent, particularly in formulations targeting Gram-negative bacteria.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : It may also bind to receptors that regulate apoptosis and cell cycle progression, thereby exerting its anticancer effects.
Q & A
Q. Structure-Activity Relationship (SAR) insights :
- Methoxybenzyl group : Essential for AChE inhibition; removal reduces activity by ~90% .
- Chloro substitution at position 5 : Critical for σ1 receptor binding; replacing Cl with F or Br decreases affinity 3–5 fold .
- N-alkylation : Piperazine or pyrrolidine substituents enhance blood-brain barrier penetration (logP < 3) but reduce aqueous solubility .
Data contradiction : While methoxybenzyl enhances AChE inhibition, it may sterically hinder binding to flat aromatic pockets in σ1 receptors, requiring tailored substituents for target-specific optimization .
Advanced: What computational strategies are used to model interactions between this compound and biological targets?
- 3D Pharmacophore modeling : Catalyst software identifies critical features:
- DFT calculations : Geometry optimization at B3LYP/6-31G* level predicts electrostatic potential maps, showing strong electron density near the chloro group for σ1 receptor binding .
- Molecular docking (AutoDock/Vina) : Validates binding poses in AChE’s catalytic anionic site (CAS), with docking scores correlating to experimental IC₅₀ values (R² = 0.89) .
Advanced: What strategies improve metabolic stability and pharmacokinetics of this compound?
- Prodrug design : Esterification of the oxazolone ring’s carbonyl group (e.g., acetyloxymethyl) enhances oral bioavailability (tested in rat models) .
- Cytochrome P450 avoidance : Introducing electron-withdrawing groups (e.g., CF₃) at position 6 reduces CYP3A4-mediated oxidation, increasing plasma half-life from 2.1 to 5.8 hours .
- Salt formation : Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) without affecting σ1 receptor binding .
Advanced: How is in vivo efficacy evaluated for neurological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
